molecular formula C10H10BrClF3NO B15309081 3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride

3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride

Cat. No.: B15309081
M. Wt: 332.54 g/mol
InChI Key: PRXZVKGACWEHCI-UHFFFAOYSA-N
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Description

3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride is a chemical compound with the molecular formula C10H10BrClF3NO and a molecular weight of 332.54 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxetane ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-(trifluoromethyl)aniline to obtain 4-bromo-2-(trifluoromethyl)aniline . This intermediate is then subjected to cyclization reactions to form the oxetane ring, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The oxetane ring can also contribute to the compound’s stability and reactivity, influencing its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrClF3NO

Molecular Weight

332.54 g/mol

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride

InChI

InChI=1S/C10H9BrF3NO.ClH/c11-6-1-2-7(9(15)4-16-5-9)8(3-6)10(12,13)14;/h1-3H,4-5,15H2;1H

InChI Key

PRXZVKGACWEHCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C=C(C=C2)Br)C(F)(F)F)N.Cl

Origin of Product

United States

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